molecular formula C16H29NO2Si B1442116 3-Methoxy-4-triisopropylsilanyloxy-phenylamine CAS No. 892870-41-6

3-Methoxy-4-triisopropylsilanyloxy-phenylamine

Cat. No.: B1442116
CAS No.: 892870-41-6
M. Wt: 295.49 g/mol
InChI Key: JJIKJZWPFBTFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-triisopropylsilanyloxy-phenylamine is a protected aniline derivative of significant interest in synthetic and medicinal chemistry. The triisopropylsilanyl (TIPS) group serves as a robust protecting group for the phenolic oxygen, enhancing the stability of the intermediate during synthetic transformations on the amine or methoxy-functionalized aromatic ring. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. Researchers may utilize this compound in the exploration of structure-activity relationships in drug candidate series, especially those involving phenethylamine or other arylalkylamine cores. The presence of both protected and methoxy oxygen functions on the aryl ring suggests potential applications in designing ligands for various neurological targets, as similar structural motifs are found in compounds that interact with serotonin and norepinephrine systems . As with all such intermediates, its properties are critical for multi-step synthetic routes in laboratory-scale research. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-4-tri(propan-2-yl)silyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-8-14(17)10-16(15)18-7/h8-13H,17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIKJZWPFBTFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

A common approach begins with a halogenated or hydroxylated aromatic compound such as 3-hydroxy-4-aminophenol or 3-nitro-4-hydroxybenzene derivatives. For example, 3-nitro-4-chlorobenzoyl aniline derivatives have been used as intermediates in related syntheses.

Triisopropylsilyl Protection

  • The phenolic hydroxyl group at the 4-position is protected by reaction with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or triethylamine.
  • Typical solvents include dichloromethane or tetrahydrofuran (THF).
  • The reaction is performed under anhydrous conditions to prevent hydrolysis.

This step yields the triisopropylsilanyloxy group, stabilizing the phenol and preventing unwanted side reactions during subsequent steps.

Methoxylation

  • The methoxy group at the 3-position can be introduced by nucleophilic aromatic substitution if a halogen (e.g., chlorine) is present at that position.
  • Reagents such as sodium methoxide or potassium methoxide in methanol under reflux conditions are used to replace halogen with methoxy.
  • Reaction times vary from several hours to overnight, depending on scale and conditions.

Amination / Reduction

  • If starting from a nitro precursor (e.g., 3-nitro-4-triisopropylsilanyloxybenzene), reduction to the amine is performed.
  • Common reducing agents include catalytic hydrogenation (Pd/C, H2), or chemical reduction using hydrazine hydrate with a catalyst such as iron salts.
  • Conditions are controlled to avoid cleavage of the triisopropylsilyl protecting group.
  • The reaction is typically carried out at moderate temperatures (55-60°C) with stirring for several hours.

Purification

  • After completion, the reaction mixture is filtered to remove catalysts.
  • Solvent removal under reduced pressure concentrates the product.
  • Crystallization or recrystallization from suitable solvents (e.g., ethanol, methanol) yields the pure 3-methoxy-4-triisopropylsilanyloxy-phenylamine.
  • Purity is verified by melting point, NMR, and chromatographic methods.

Example Preparation Data Summary

Step Reagents/Conditions Yield (%) Purity (%) Notes
Triisopropylsilyl protection TIPS-Cl, imidazole, DCM, room temp, 3-6 h 90-95 >98 Anhydrous conditions required
Methoxylation NaOMe or KOMe, MeOH, reflux, 8 h 90-95 >99 Reflux critical for substitution
Nitro reduction to amine Hydrazine hydrate, Fe catalyst, 55-60°C, 3 h 90-95 >99 Avoid silyl group cleavage
Purification Filtration, concentration, recrystallization - - Final product: off-white solid

Research Findings and Optimization Notes

  • The triisopropylsilyl group is favored for its steric bulk and stability, protecting the phenolic oxygen through harsh reaction conditions.
  • Methoxylation via nucleophilic substitution is efficient when the leaving group is halogen (Cl, Br).
  • Reduction of nitro groups must be carefully controlled to prevent desilylation; hydrazine hydrate with iron salts provides mild conditions.
  • Scale-up requires careful temperature and solvent control to maximize yield and purity.
  • Analytical data (melting point, NMR, HPLC) confirm the structural integrity of the final compound.

Chemical Reactions Analysis

3-Methoxy-4-triisopropylsilanyloxy-phenylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert quinones back to hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are facilitated by the presence of the methoxy and triisopropylsilanyloxy groups, which activate the aromatic ring towards electrophiles.

Scientific Research Applications

3-Methoxy-4-triisopropylsilanyloxy-phenylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine involves its interaction with specific molecular targets and pathways. The methoxy and triisopropylsilanyloxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules . These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methoxy-4-triisopropylsilanyloxy-phenylamine with compounds sharing analogous functional groups or structural motifs, focusing on substituent effects, reactivity, and applications.

3-Methoxy-4-hydroxy-phenylglycol

  • Structure : A catecholamine metabolite with methoxy (3-OCH₃) and hydroxyl (4-OH) groups on a phenyl ring, linked to a glycol side chain.
  • Key Differences: The glycol chain replaces the amine group, making it a metabolite (e.g., of norepinephrine) rather than a synthetic intermediate. Lacks protective groups, rendering it prone to rapid oxidative metabolism .
  • Functional Impact :
    • The unprotected hydroxyl group increases hydrophilicity and susceptibility to enzymatic degradation (e.g., via catechol-O-methyltransferase).
    • In contrast, the TIPS group in the target compound enhances lipophilicity and metabolic stability .

3-Chloro-N-phenyl-phthalimide

  • Structure : A phthalimide derivative with a chloro substituent (3-Cl) and phenyl group (N-linked).
  • Key Differences :
    • The phthalimide core introduces rigidity and electronic effects distinct from the aniline backbone.
    • Chlorine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution, unlike the TIPS group, which is electron-donating and sterically shielding .
  • Applications: Used as a monomer for polyimide synthesis due to its thermal stability. The target compound’s amine group offers nucleophilic reactivity for coupling reactions, whereas the phthalimide’s carbonyl groups enable polymerization .

3-Methyl-L-tyrosine

  • Structure: An amino acid with methyl (3-CH₃) and hydroxyl (4-OH) groups on the phenyl ring.
  • Key Differences :
    • The hydroxyl group is unprotected, limiting its use in acidic or oxidative conditions.
    • The carboxylic acid and amine groups in the backbone distinguish it from the aniline-derived target compound .
  • Biological Relevance :
    • Acts as a tyrosine analog in metabolic studies, whereas the TIPS-protected compound is primarily a synthetic intermediate.

(S)-Methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol

  • Structure: A phenolic compound with multiple methoxy groups (3,5-OCH₃) and a hydroxyl group (4-OH), linked to a diol chain.
  • Key Differences :
    • The diol chain and multiple methoxy groups enhance water solubility, contrasting with the TIPS group’s lipophilic character.
    • Lacks an amine group, limiting its utility in amination reactions .

Data Table: Structural and Functional Comparison

Compound Substituents (Position) Key Functional Groups Molecular Formula Applications Stability Notes
This compound 3-OCH₃, 4-TIPS-O- Amine, TIPS-protected hydroxyl C₁₆H₂₉NO₂Si Synthetic intermediate High thermal/chemical stability
3-Methoxy-4-hydroxy-phenylglycol 3-OCH₃, 4-OH Glycol, hydroxyl C₉H₁₂O₄ Neurotransmitter metabolite Rapid enzymatic degradation
3-Chloro-N-phenyl-phthalimide 3-Cl, N-phenyl Phthalimide, chloro C₁₄H₈ClNO₂ Polyimide monomer Thermally stable, electrophilic
3-Methyl-L-tyrosine 3-CH₃, 4-OH Amino acid, hydroxyl C₁₀H₁₃NO₃ Metabolic studies pH-sensitive
(S)-Methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol 3,5-OCH₃, 4-OH Diol, methoxy C₁₁H₁₆O₆ Phytochemical studies Hydrophilic, oxidatively labile

Key Research Findings

Protective Group Efficacy :

  • The TIPS group in This compound offers superior steric protection compared to smaller silyl groups (e.g., TBDMS in ), reducing unintended deprotection during synthesis .

Metabolic Stability :

  • Unlike hydroxyl-bearing analogs (e.g., 3-Methoxy-4-hydroxy-phenylglycol), the TIPS group in the target compound resists phase I/II metabolism, making it suitable for prolonged synthetic workflows .

Electronic Effects :

  • Methoxy and TIPS groups donate electrons to the aromatic ring, directing electrophilic substitution to the 2- and 5-positions, whereas chloro substituents (e.g., in 3-chloro-N-phenyl-phthalimide) activate the ring for nucleophilic attack .

Biological Activity

3-Methoxy-4-triisopropylsilanyloxy-phenylamine, a compound with the CAS number 892870-41-6, is an organosilicon compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and effects in various biological systems.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H25NO2Si\text{C}_{15}\text{H}_{25}\text{N}\text{O}_2\text{Si}

This compound features a triisopropylsilanyloxy group, which enhances its lipophilicity and may influence its interactions with biological membranes.

Target Interactions

The compound primarily interacts with various biological targets through mechanisms typical of quinoline derivatives. These interactions include:

  • Receptor Binding : It may bind to specific receptors or enzymes, altering their activity.
  • Enzyme Inhibition : The compound has shown the ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and biochemical pathways.

Biochemical Pathways

This compound influences several biochemical pathways, including:

  • MAPK/ERK Pathway : This pathway is vital for cell proliferation and differentiation. The compound can modulate signaling cascades leading to altered cellular responses.
  • Gene Expression Modulation : By interacting with transcription factors, it can influence the expression of genes involved in apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The lipophilic nature of the compound suggests efficient absorption across biological membranes.
  • Distribution : It is distributed throughout tissues, potentially accumulating in organelles such as mitochondria and the endoplasmic reticulum, where it may exert significant effects on cellular metabolism.
  • Metabolism : Interaction with cytochrome P450 enzymes leads to the formation of metabolites that may possess distinct biological activities compared to the parent compound.

In Vitro Studies

In laboratory settings, this compound has demonstrated varying effects based on concentration:

  • Low Doses : Minimal toxicity with modulation of biochemical pathways.
  • High Doses : Toxic effects observed include liver damage and disruption of metabolic processes.

In Vivo Studies

Animal model studies indicate that dosage significantly affects the biological activity:

Dosage (mg/kg)Observed Effects
Low (1-10)Minimal toxicity; pathway modulation
Moderate (10-50)Altered metabolic processes
High (>50)Significant toxicity; liver damage

Case Studies

Research has highlighted the compound's potential in treating hyperproliferative diseases such as cancer. For instance, studies have indicated that compounds similar to this compound exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and progression .

Q & A

Q. What are the established synthetic pathways for 3-Methoxy-4-triisopropylsilanyloxy-phenylamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sequential protection/deprotection strategies. For the methoxy and triisopropylsilyl (TIPS) groups, a common approach is:

  • Step 1: Selective silylation of the hydroxyl group using triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole) under anhydrous conditions .
  • Step 2: Methoxy group introduction via alkylation (e.g., methyl iodide with K₂CO₃ in DMF) .
  • Optimization: Yield improvements focus on:
    • Catalyst screening: Use of DMAP or other nucleophilic catalysts to enhance silylation efficiency.
    • Solvent selection: Polar aprotic solvents (e.g., THF, DCM) improve solubility of intermediates.
    • Temperature control: Silylation reactions often require low temperatures (−20°C to 0°C) to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy at C3, TIPS at C4) via chemical shifts (δ ~3.8 ppm for methoxy protons; δ ~1.0–1.2 ppm for TIPS isopropyl groups) .
    • ²⁹Si NMR: Validates TIPS group integrity (δ ~10–15 ppm) .
  • Mass Spectrometry (HRMS): Ensures molecular ion ([M+H]⁺) matches theoretical mass (±3 ppm tolerance).
  • HPLC-PDA: Assess purity (>95% by area normalization) using C18 columns and MeCN/H₂O gradients .

Advanced Research Questions

Q. How does the steric bulk of the triisopropylsilyl (TIPS) group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The TIPS group hinders nucleophilic attack at the para position, directing reactivity to ortho/meta sites. Comparative studies with smaller silyl groups (e.g., TMS) show:
    • Reduced Buchwald-Hartwig Amination Efficiency: Yields drop by 20–30% due to hindered Pd catalyst access .
    • Enhanced Stability: TIPS-protected derivatives resist hydrolysis under acidic/basic conditions better than TMS analogs .
  • Mitigation Strategies:
    • Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
    • Employ microwave-assisted heating to overcome kinetic barriers .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Root-Cause Analysis:
    • Purity Discrepancies: Validate compound integrity via orthogonal methods (e.g., LC-MS, elemental analysis) to rule out batch variability .
    • Assay Conditions: Compare solvent systems (e.g., DMSO vs. EtOH) and cell lines used in bioactivity studies (e.g., HEK293 vs. HeLa) .
  • Case Study: Inconsistent antimicrobial data may arise from differences in bacterial membrane permeability; use standardized CLSI/MIC protocols with internal controls .

Q. What strategies are recommended for utilizing this compound as a building block in multi-step syntheses?

Methodological Answer:

  • Functionalization Priorities:
    • Orthogonal Protection: Introduce acid-labile groups (e.g., Boc) to allow sequential deprotection without affecting TIPS .
    • Pd-Catalyzed Couplings: Optimize Suzuki-Miyaura reactions using electron-rich aryl boronic acids and Pd(OAc)₂/SPhos catalysts .
  • Stability Monitoring:
    • Track hydrolytic degradation via TLC or in situ FTIR under varying pH/temperature conditions .

Q. How does the electronic interplay between methoxy and TIPS groups affect the compound’s spectroscopic properties?

Methodological Answer:

  • Electronic Effects:
    • The methoxy group donates electron density via resonance, while TIPS exerts a mild inductive electron-withdrawing effect.
    • UV-Vis Spectroscopy: Red shifts in λmax (~280 nm to 310 nm) correlate with extended conjugation when TIPS is present .
  • Computational Modeling:
    • DFT calculations (B3LYP/6-31G*) predict charge distribution and validate experimental NMR/UV data .

Data-Driven Research Design

Q. What experimental frameworks are recommended for studying the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Thermal Stress: Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
    • Light Exposure: Use ICH Q1B guidelines to assess photolytic degradation under UV/visible light .
  • Degradation Pathways:
    • Silyl ether cleavage dominates under acidic conditions (pH <3), while methoxy demethylation occurs at pH >10 .

Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize the pharmacological potential of this compound?

Methodological Answer:

  • SAR Workflow:
    • Core Modifications: Syntester derivatives with varying silyl groups (e.g., TBDMS vs. TIPS) to assess steric/electronic impacts .
    • Biological Screening: Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
    • Data Integration: Use cheminformatics tools (e.g., Schrödinger Suite) to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-triisopropylsilanyloxy-phenylamine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-triisopropylsilanyloxy-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.